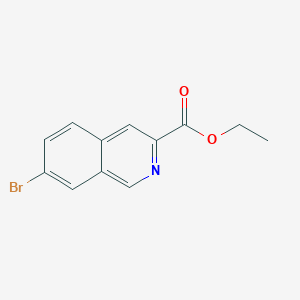
Ethyl 7-bromoisoquinoline-3-carboxylate
Cat. No. B1510388
Key on ui cas rn:
660830-62-6
M. Wt: 280.12 g/mol
InChI Key: AHCUGHMZPQHISH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09096549B2
Procedure details


To a mixture of ethyl-3-(4-bromophenyl)-2-formamidopropanoate (23.5 g, 78 mmol) in DCM (200 mL) was added (CO)2Cl2 (8 ml, 84 mmol). The reaction mixture was stirred at r.t. for 30 mins. Then the reaction solution was cooled to 0° C. and FeCl3 (16 g, 98 mmol) was added into the solution, followed by stirring at r.t overnight. After the solution was extracted by CH2Cl2, the combined organic layers were concentrated in vacuo to afford a black oil. The oil was dissolved in the EtOH (100 ml), and concentrated H2SO4 was added into the solution and refluxed at 80° C. overnight. The solution was poured into saturated NaHCO3 and extracted by EA. After drying with anhydrous Na2SO4, the solution was concentrated in vacuo, and the residue was purified by silica gel chromatography (PE/EA=8:1 to 5:1) to afford ethyl 7-bromoisoquinoline-3-carboxylate as a yellow solid (5.2 g, yield: 23.8%).
Name
ethyl-3-(4-bromophenyl)-2-formamidopropanoate
Quantity
23.5 g
Type
reactant
Reaction Step One


[Compound]
Name
(CO)2Cl2
Quantity
8 mL
Type
reactant
Reaction Step Two

[Compound]
Name
FeCl3
Quantity
16 g
Type
reactant
Reaction Step Three




Yield
23.8%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:17])[CH:5]([NH:14][CH:15]=O)[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([Br:13])=[CH:9][CH:8]=1)[CH3:2].C([O-])(O)=O.[Na+]>C(Cl)Cl.CCO.OS(O)(=O)=O>[Br:13][C:10]1[CH:11]=[C:12]2[C:7]([CH:6]=[C:5]([C:4]([O:3][CH2:1][CH3:2])=[O:17])[N:14]=[CH:15]2)=[CH:8][CH:9]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
ethyl-3-(4-bromophenyl)-2-formamidopropanoate
|
|
Quantity
|
23.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(CC1=CC=C(C=C1)Br)NC=O)=O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
[Compound]
|
Name
|
(CO)2Cl2
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
FeCl3
|
|
Quantity
|
16 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at r.t. for 30 mins
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Then the reaction solution was cooled to 0° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
by stirring at r.t overnight
|
|
Duration
|
8 (± 8) h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
After the solution was extracted by CH2Cl2
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the combined organic layers were concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a black oil
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added into the solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed at 80° C. overnight
|
|
Duration
|
8 (± 8) h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted by EA
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying with anhydrous Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the solution was concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by silica gel chromatography (PE/EA=8:1 to 5:1)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C2C=C(N=CC2=C1)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.2 g | |
| YIELD: PERCENTYIELD | 23.8% | |
| YIELD: CALCULATEDPERCENTYIELD | 23.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
